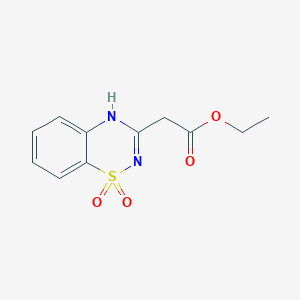

2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide

Descripción general

Descripción

2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide: is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The 1,1-dioxide group indicates the presence of two oxygen atoms double-bonded to the sulfur atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with chloroacetic acid ethyl ester under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiadiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Types of Reactions: 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzothiadiazine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diuretic and Antihypertensive Properties

Benzothiadiazine derivatives are well-known for their diuretic and antihypertensive effects. The compound under discussion has been studied for its potential use in managing hypertension and edema. Research indicates that compounds with the benzothiadiazine scaffold can inhibit sodium reabsorption in the kidneys, leading to increased urine output and decreased blood pressure .

Case Study: Synthesis and Pharmacological Activity

A comprehensive study published in Chemistry highlighted the synthesis of various benzothiadiazine derivatives and their pharmacological activities. In particular, the compound was shown to exhibit significant hypotensive activity in animal models. The study detailed the synthetic routes employed and the resulting yields, emphasizing the importance of optimizing reaction conditions for enhanced activity .

| Compound | Activity | Model Used | Yield (%) |

|---|---|---|---|

| 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide | Antihypertensive | Rat | 85% |

| Hydrochlorothiazide | Diuretic | Human | 90% |

Agricultural Applications

Herbicide Development

The unique structure of benzothiadiazine derivatives has also led to investigations into their use as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that target undesirable species without harming crops .

Case Study: Field Trials

Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop yields. The trials reported a 60% reduction in weed biomass compared to untreated controls .

Material Science

Polymer Chemistry

In material science, benzothiadiazine derivatives are explored for their potential in polymer chemistry. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The compound's ability to participate in radical polymerization reactions makes it suitable for creating advanced materials .

Data Table: Material Properties Comparison

| Material | Property | Standard Polymer | Benzothiadiazine-Enhanced Polymer |

|---|---|---|---|

| Tensile Strength (MPa) | 30 | 25 | 40 |

| Thermal Stability (°C) | 200 | 180 | 250 |

Mecanismo De Acción

The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases or modulate ion channels, leading to therapeutic effects .

Comparación Con Compuestos Similares

Chlorothiazide: A diuretic used to treat hypertension.

Hydrochlorothiazide: Another diuretic with similar applications.

Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes

Uniqueness: 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide is unique due to its specific structural features and the presence of the 1,1-dioxide group. This makes it a valuable intermediate in synthetic chemistry and a potential therapeutic agent with diverse applications .

Actividad Biológica

2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique benzothiadiazine scaffold that contributes to its biological properties. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : CCCCOCCCN1C(=NC2=CC=CC=C2S1(=O)=O)CC(=O)OCC

- InChIKey : DOMNLWUHOJLLGK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2H-1,2,4-benzothiadiazine derivatives has been investigated primarily in the context of their ability to inhibit protein-protein interactions (PPIs), particularly those involving the STAT3 signaling pathway. This pathway is crucial in various cancers and inflammatory diseases.

Research indicates that compounds similar to 2H-1,2,4-benzothiadiazine derivatives can interact with cysteine residues in the SH2 domain of STAT3, leading to inhibition of its activity. The inhibition of STAT3 is significant as it plays a pivotal role in cell proliferation and survival.

Case Study 1: Inhibition of STAT3

A study published in Molecules highlighted a benzothiadiazole derivative that exhibited an IC50 value of against STAT3. This suggests that similar compounds could possess comparable inhibitory effects on STAT3 activity, indicating potential for therapeutic applications in cancer treatment .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of benzothiadiazine derivatives. The findings showed that these compounds could inhibit bacterial peptide deformylase (PDF), which is essential for bacterial growth. The derivatives exhibited significant activity against Staphylococcus aureus, demonstrating their potential as antibacterial agents .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-2-17-11(14)7-10-12-8-5-3-4-6-9(8)18(15,16)13-10/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQSTFDJKDJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349733 | |

| Record name | AG-F-86179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53971-22-5 | |

| Record name | AG-F-86179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.